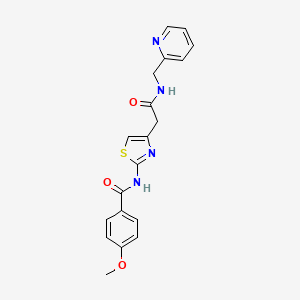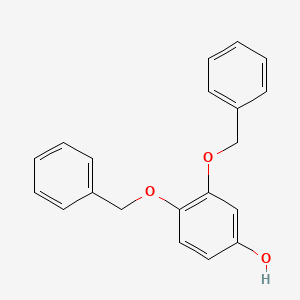
3,4-Bis(benzyloxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(benzyloxy)phenol is an organic compound with the molecular formula C20H18O3 . It is a solid substance at room temperature . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group with benzyloxy groups attached to the 3rd and 4th carbon atoms . The InChI code for this compound is 1S/C20H18O3/c21-18-11-12-19(22-14-16-7-3-1-4-8-16)20(13-18)23-15-17-9-5-2-6-10-17/h1-13,21H,14-15H2 .Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 306.36 .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
3,4-Bis(benzyloxy)phenol and its derivatives demonstrate significant antioxidant abilities. For example, phenolic and enolic hydroxyl groups in curcumin, a compound structurally similar to this compound, have been found to play a major role in scavenging radicals, highlighting the potential of similar compounds in antioxidant applications (Feng & Liu, 2009).
Synthesis Applications
This compound is used in the synthesis of various complex chemical structures. For instance, it is utilized in the palladium(0)-catalyzed synthesis of 2-vinyl-2,3-dihydro-benzo[1,4]dioxins, demonstrating its utility in creating specific organic structures (Massacret et al., 1999).
Polymer Science
In the field of polymer science, novel benzoxazine monomers containing allyl groups have been synthesized from compounds like this compound, which are then used to create high-performance thermosets with excellent thermomechanical properties (Agag & Takeichi, 2003). Additionally, 3,4-dihydro-1,3-2H-benzoxazines, related to this compound, have been explored for applications beyond their use as monomers, such as in luminescent materials and ligands for cations (Wattanathana et al., 2017).
Catalysis and Oxidation Processes
The catalytic properties of compounds related to this compound are noteworthy. For example, in the study of salcomine-catalyzed oxidations of phenols, a method was developed for the preparation of para-benzoquinones using phenolic compounds, highlighting potential catalytic applications of similar compounds (Dort & Geursen, 2010).
Bioremediation
In the context of environmental science, derivatives of this compound have been studied for their potential in bioremediation. For instance, the role of laccase from Fusarium incarnatum in the biodegradation of Bisphenol A, a compound structurally related to this compound, was investigated using a reverse micelles system, illustrating the potential of these compounds in environmental cleanup processes (Chhaya & Gupte, 2013).
Safety and Hazards
3,4-Bis(benzyloxy)phenol is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation .
Wirkmechanismus
Target of Action
It is known that similar compounds, such as monobenzone, target melanocytes in the skin
Mode of Action
It is proposed that it may function similarly to monobenzone, which increases the excretion of melanin from melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .
Biochemical Pathways
It is known that phenolic compounds, which include 3,4-bis(benzyloxy)phenol, are produced under various biotic and abiotic stresses and play key roles in alleviating these stresses . They regulate hormonal regulation, improve photosynthetic activity, and contribute to nutrient mineralization .
Pharmacokinetics
It is known that the compound is a solid at room temperature
Result of Action
It has been suggested that this compound may have antimycobacterial effects, potentially triggering phagosome-lysosome fusion through a ros-dependent intracellular ca2+ pathway in thp-1 cells .
Action Environment
It is known that the compound is stable when sealed in a dry environment at room temperature
Eigenschaften
IUPAC Name |
3,4-bis(phenylmethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c21-18-11-12-19(22-14-16-7-3-1-4-8-16)20(13-18)23-15-17-9-5-2-6-10-17/h1-13,21H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYWERULTIYXBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Chlorophenyl)methyl]cyclohexan-1-amine;hydrochloride](/img/structure/B2699507.png)
![2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2699509.png)
![3-[(4-Ethylpiperazin-1-yl)carbonyl]-2-methylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B2699512.png)
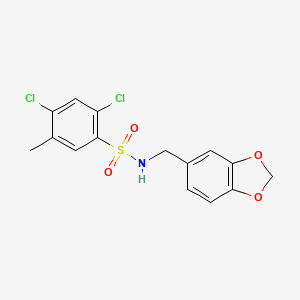
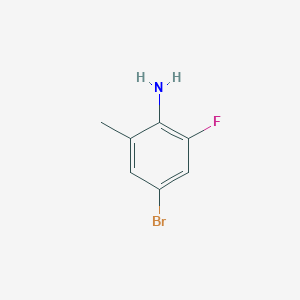


![4-(5-Chloro-2-methoxyanilino)-2-[3-(methylamino)propylamino]-4-oxobutanoic acid](/img/structure/B2699518.png)
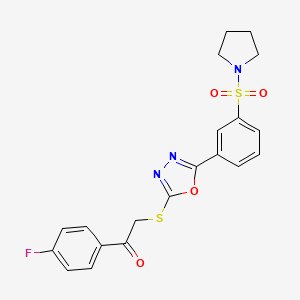
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2699520.png)
![1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2699523.png)
